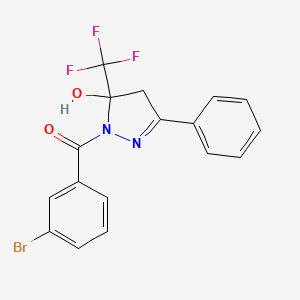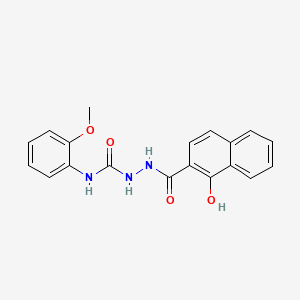methyl]phenyl}acetamide](/img/structure/B5224486.png)
N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide, also known as BrPA, is a chemical compound that has been studied for its potential as an anticancer agent. In
Mechanism of Action
The mechanism of action of N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide involves the inhibition of glycolysis, a process by which cells generate energy. N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide targets a key enzyme in the glycolytic pathway, hexokinase 2 (HK2), which is overexpressed in many cancer cells. By inhibiting HK2, N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide disrupts the energy metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in animal models. In addition, N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide has been found to enhance the efficacy of other anticancer drugs, such as cisplatin.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide in lab experiments is its specificity for cancer cells. N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide targets HK2, which is overexpressed in many cancer cells, but not in normal cells. This makes N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide a potentially effective anticancer agent with minimal side effects. However, one limitation of using N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
Future Directions
There are several future directions for research on N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide. One area of interest is the development of more efficient synthesis methods for N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide, as well as the optimization of its chemical structure to improve its efficacy and solubility. Another area of research is the investigation of N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide's potential as a combination therapy with other anticancer drugs. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide as an anticancer agent.
Synthesis Methods
The synthesis of N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide involves the reaction of 4-bromo-2-nitroacetanilide with hydrazine hydrate, followed by treatment with 2-chloroethylamine hydrochloride. The resulting compound is then acetylated with acetic anhydride to yield N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide.
Scientific Research Applications
N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide has been studied for its potential as an anticancer agent, particularly in the treatment of solid tumors. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. N-{4-bromo-2-[[(2-hydrazino-2-oxoethyl)amino](phenyl)methyl]phenyl}acetamide has also been investigated for its potential to enhance the efficacy of other anticancer drugs.
properties
IUPAC Name |
N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-11(23)21-15-8-7-13(18)9-14(15)17(20-10-16(24)22-19)12-5-3-2-4-6-12/h2-9,17,20H,10,19H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYSRPHHMRMMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2)NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,8-trichloro-10-[(4-methoxyphenyl)amino]-1,6-pyrenedione](/img/structure/B5224404.png)
![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B5224409.png)
![1-ethoxy-2-[3-(3-isopropylphenoxy)propoxy]benzene](/img/structure/B5224417.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-2-indanecarboxamide](/img/structure/B5224425.png)
![(3aS*,6aR*)-5-cycloheptyl-3-(3,4-dimethoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5224442.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B5224444.png)

![N-[4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B5224456.png)
![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B5224470.png)
![N-[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-2,2-diphenylacetamide](/img/structure/B5224478.png)
![N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5224488.png)
![2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5224495.png)

